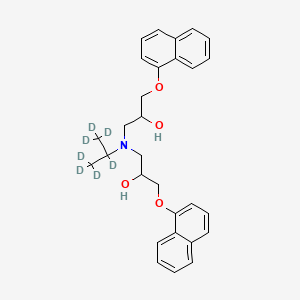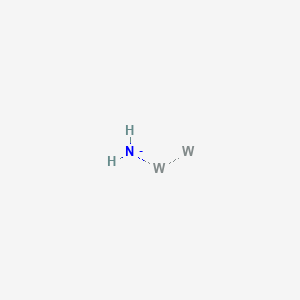
Azanide;tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanide;tungsten is a compound that combines the azanide anion (NH₂⁻) with tungsten. Azanide is the IUPAC-sanctioned name for the anion NH₂⁻, which is the conjugate base of ammonia. Tungsten, a transition metal, is known for its high melting point and density.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azanide;tungsten can be synthesized through the reaction of tungsten hexachloride (WCl₆) with lithium amide (LiNH₂) in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . The general reaction is as follows: [ \text{WCl}_6 + 6 \text{LiNH}_2 \rightarrow \text{W(NH}_2\text{)}_6 + 6 \text{LiCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where tungsten hexachloride is reacted with an excess of lithium amide. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Azanide;tungsten undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form tungsten oxides.
Reduction: Can be reduced to lower oxidation states of tungsten.
Substitution: The NH₂⁻ ligands can be substituted with other ligands such as halides or alkoxides
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or lithium aluminum hydride (LiAlH₄).
Substitution: Involves the use of halide or alkoxide reagents in an inert atmosphere.
Major Products Formed
Oxidation: Forms tungsten trioxide (WO₃).
Reduction: Forms lower oxidation state tungsten compounds.
Substitution: Forms tungsten halides or alkoxides.
Applications De Recherche Scientifique
Azanide;tungsten has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in the field of oncology.
Industry: Used in the production of high-temperature materials and coatings
Mécanisme D'action
The mechanism of action of azanide;tungsten involves the interaction of the NH₂⁻ ligands with various molecular targets. The NH₂⁻ ligands can act as nucleophiles, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium amide (LiNH₂): Similar in structure but contains lithium instead of tungsten.
Sodium amide (NaNH₂): Contains sodium instead of tungsten.
Potassium amide (KNH₂): Contains potassium instead of tungsten.
Uniqueness
Azanide;tungsten is unique due to the presence of tungsten, which imparts high thermal stability and density to the compound. This makes it particularly useful in high-temperature applications and as a precursor for other tungsten-based materials .
Propriétés
Formule moléculaire |
H2NW2- |
|---|---|
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
azanide;tungsten |
InChI |
InChI=1S/H2N.2W/h1H2;;/q-1;; |
Clé InChI |
WLWSKOYKJHKGRZ-UHFFFAOYSA-N |
SMILES canonique |
[NH2-].[W].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


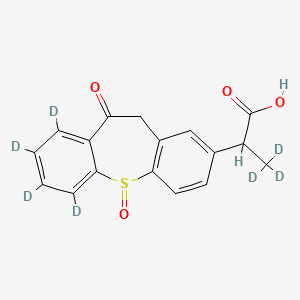
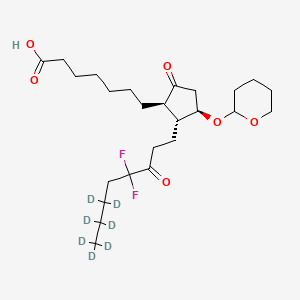
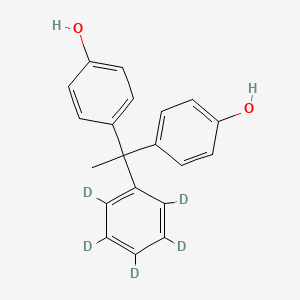
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
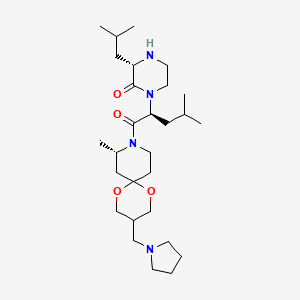
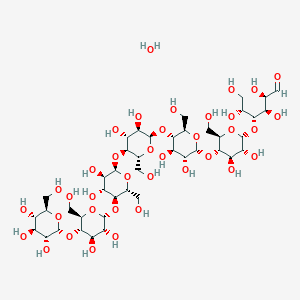
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
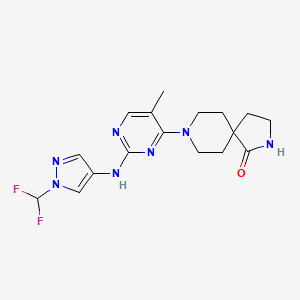
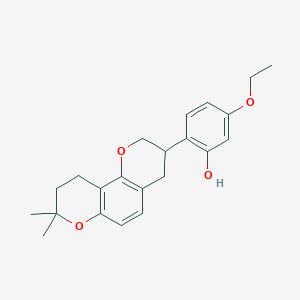
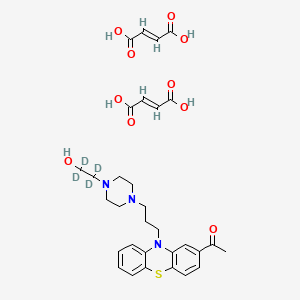
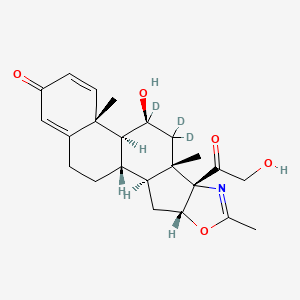
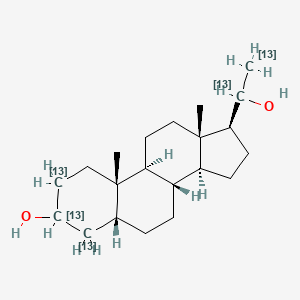
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
